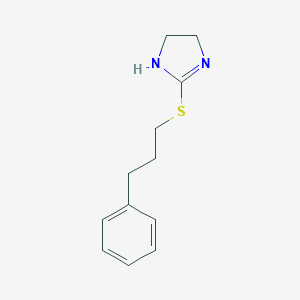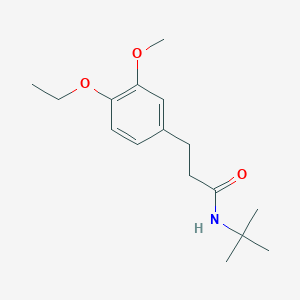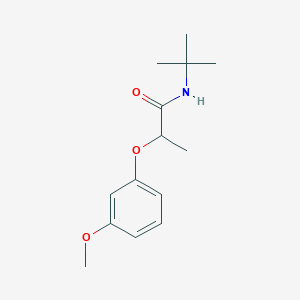![molecular formula C23H35N3O5S2 B241108 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. The purpose of
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of biological effects, including the inhibition of cell growth and the suppression of the immune system.
Efectos Bioquímicos Y Fisiológicos
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. These include the inhibition of cell growth, the suppression of the immune system, and the induction of apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide in lab experiments is its potency. This compound has been shown to be effective at very low concentrations, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide. One area of research that is currently being explored is the use of this compound as a therapeutic agent for cancer and viral infections. Another area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, future research may focus on identifying new biological targets for this compound and exploring its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, which is then further modified to produce the final product. The synthesis of this compound requires the use of specialized equipment and techniques, and should only be performed by experienced chemists.
Aplicaciones Científicas De Investigación
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
Propiedades
Nombre del producto |
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C23H35N3O5S2 |
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H35N3O5S2/c1-18-8-13-25(14-9-18)23(11-4-3-5-12-23)17-24-33(30,31)21-16-20(7-6-19(21)2)26-22(27)10-15-32(26,28)29/h6-7,16,18,24H,3-5,8-15,17H2,1-2H3 |
Clave InChI |
BTKHJVNZZSVKOW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2(CCCCC2)CNS(=O)(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)C |
SMILES canónico |
CC1CCN(CC1)C2(CCCCC2)CNS(=O)(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)



![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)



![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
